molecular formula C6H15ClN2O B2994124 (2R)-2-amino-3,3-dimethylbutanamide;hydrochloride CAS No. 1476748-74-9

(2R)-2-amino-3,3-dimethylbutanamide;hydrochloride

Cat. No.: B2994124
CAS No.: 1476748-74-9
M. Wt: 166.65
InChI Key: ZTHDYUDIZSIFRY-WCCKRBBISA-N
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Description

(2R)-2-Amino-3,3-dimethylbutanamide hydrochloride is a chiral amide derivative characterized by a dimethyl-substituted butanamide backbone and a hydrochloride salt. Its stereochemistry (R-configuration) and functional groups confer distinct physicochemical and biological properties. Notably, this compound has gained attention in pharmaceutical research due to its structural role in nirmatrelvir, an FDA-approved SARS-CoV-2 3CL protease inhibitor . The compound’s amide group enhances metabolic stability compared to ester analogs, while the dimethyl substitution may influence steric interactions in target binding.

Properties

IUPAC Name

(2R)-2-amino-3,3-dimethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHDYUDIZSIFRY-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476748-74-9
Record name (2R)-2-amino-3,3-dimethylbutanamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3,3-dimethylbutanamide;hydrochloride typically involves the reaction of 3,3-dimethylbutanoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or other derivatives.

Scientific Research Applications

The applications of (2R)-2-amino-N,3-dimethylbutanamide, a chiral organic compound, span across chemistry, biology, medicine, and industry, owing to its unique structural and stereochemical properties.

Scientific Research Applications

(2R)-2-amino-N,3-dimethylbutanamide in Chemistry
In chemistry, (2R)-2-amino-N,3-dimethylbutanamide serves as a chiral building block for synthesizing complex molecules. Its specific stereochemistry is crucial in creating enantiomerically pure compounds, which are essential in pharmaceutical and materials science.

(2R)-2-amino-N,3-dimethylbutanamide in Biology
In biological research, (2R)-2-amino-N,3-dimethylbutanamide is employed as a ligand in enzyme-substrate and protein-ligand binding studies. Its chirality allows researchers to investigate stereospecific biological processes, enhancing our understanding of molecular interactions.

(2R)-2-amino-N,3-dimethylbutanamide in Medicine
In medicine, (2R)-2-amino-N,3-dimethylbutanamide acts as a pharmaceutical intermediate. It is integral in synthesizing drugs that require precise stereochemistry for biological activity, ensuring efficacy and reducing off-target effects.

(2R)-2-amino-N,3-dimethylbutanamide in Industry
In the industrial sector, (2R)-2-amino-N,3-dimethylbutanamide is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities, expanding its application in various technological advancements.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3,3-dimethylbutanamide;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of amino acid derivatives significantly impacts biological activity. The (2R)-isomer is compared below with its (2S)-counterpart:

Property (2R)-2-Amino-3,3-dimethylbutanamide Hydrochloride (2S)-2-Amino-3,3-dimethylbutanamide Hydrochloride
CAS RN 268556-62-3 207121-91-3
Molecular Formula C₁₃H₂₀ClN₂O C₁₃H₂₀ClN₂O
Configuration R S
Commercial Availability Listed in Kanto Reagents catalog (2022) Available from suppliers (e.g., Shanghai Ennopharm)

Key Findings :

  • The (2R)-form is incorporated into nirmatrelvir, underscoring its relevance in antiviral drug design , while the (2S)-isomer’s applications remain less documented.

Functional Group Analogs: Esters vs. Amides

Replacing the amide group with esters alters solubility, stability, and bioavailability:

Compound Functional Group Molecular Weight Key Properties
(2R)-2-Amino-3,3-dimethylbutanamide Hydrochloride Amide 220.31 g/mol Hydrochloride salt enhances water solubility
Methyl (2S)-2-amino-3,3-dimethylbutanoate Hydrochloride Ester 181.66 g/mol Higher lipophilicity; prone to hydrolysis
Ethyl (S)-2-amino-3,3-dimethylbutanoate Hydrochloride Ester 195.69 g/mol Extended alkyl chain may delay metabolism

Key Findings :

  • Amides (e.g., the target compound) exhibit superior metabolic stability due to resistance to esterase-mediated hydrolysis compared to esters (e.g., methyl or ethyl derivatives) .
  • Esters like methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride are hygroscopic and require inert storage conditions , whereas amides may offer better shelf-life.

Structural Derivatives with Additional Substituents

Modifications such as hydroxyl groups or aromatic substitutions influence pharmacological profiles:

Compound Structure Application/Relevance
(2R)-1-(2-Amino-3,3-dimethylbutanoyl)-pyrrolidine derivative Pyrrolidine-2-carboxamide Tested in pancreatic cancer cell studies
(2S,3R)-2-Amino-3-hydroxybutanamide Hydrochloride Hydroxyl-substituted amide Potential hydrogen-bonding interactions
2-Amino-3,5-dibromobenzaldehyde derivatives Aromatic substitution Ligand synthesis for metal complexes

Key Findings :

  • The pyrrolidine-containing derivative () demonstrates how steric bulk and secondary amides can enhance target specificity in oncology research.
  • Hydroxyl-substituted analogs (e.g., (2S,3R)-2-amino-3-hydroxybutanamide hydrochloride) may exhibit altered solubility and binding kinetics due to hydrogen-bonding capacity .

Research and Commercial Considerations

  • Pharmacological Relevance : The (2R)-isomer’s inclusion in nirmatrelvir highlights its utility in protease inhibition, whereas ester analogs are primarily intermediates in organic synthesis .
  • Stability and Handling : Hydrochloride salts of amides generally offer better stability than esters, though hygroscopicity remains a concern for some derivatives .
  • Safety Profiles: GHS data for related compounds (e.g., skin/eye irritation warnings in ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride) suggest that proper handling protocols are critical across this chemical class .

Biological Activity

(2R)-2-amino-3,3-dimethylbutanamide;hydrochloride, also known as a chiral amino acid derivative, has garnered attention due to its unique biological properties and potential applications in various fields, including medicinal chemistry and biochemistry. This compound's stereochemistry plays a crucial role in its biological activity, influencing interactions with enzymes and receptors.

  • Chemical Formula : C5_5H12_{12}ClN1_{1}O
  • Molecular Weight : 137.61 g/mol
  • Structure : The compound is characterized by a central carbon atom bonded to an amino group, two methyl groups, and a butanamide moiety, which contributes to its chiral nature.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound's stereochemistry ensures precise fitting into chiral binding pockets, enhancing specificity and efficacy in biological processes.

Biological Activities

  • Enzyme Interactions :
    • The compound serves as a ligand in enzyme-substrate interactions, facilitating studies on enzyme kinetics and mechanisms.
    • It has been shown to influence the activity of various enzymes involved in metabolic pathways.
  • Pharmacological Potential :
    • Research indicates potential anticonvulsant properties, making it a candidate for further investigation in treating epilepsy and related disorders .
    • It may also exhibit neuroprotective effects, as suggested by preliminary studies on similar amino acid derivatives .

Anticonvulsant Activity

A study focused on primary amino acid derivatives highlighted the anticonvulsant properties of this compound. In animal models, it demonstrated significant seizure protection in the maximal electroshock seizure test (MES), comparable to established anticonvulsants.

Neuroprotective Effects

Another investigation explored the neuroprotective capabilities of the compound against oxidative stress-induced neuronal damage. Results indicated that it could enhance cell survival rates under stress conditions by modulating antioxidant enzyme activities.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2S)-2-amino-3,3-dimethylbutanamideStructureLower anticonvulsant activity compared to (2R)
2-Amino-4-methylpentanoic acidStructureModerate neuroprotective effects
N-Benzyl-2-amino-3-methoxypropionamideStructureHigh anticonvulsant activity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2R)-2-amino-3,3-dimethylbutanamide hydrochloride with high enantiomeric purity?

  • Methodology : Enantioselective synthesis can be achieved via chiral auxiliary-assisted reactions or enzymatic resolution. For example, a Boc-protected intermediate (e.g., Boc-L-alanine derivatives) can be coupled with appropriate reagents under controlled conditions, followed by deprotection using HCl/dioxane to form the hydrochloride salt . Key steps include optimizing reaction temperature (room temperature for deprotection) and using anhydrous solvents to prevent racemization. Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity.

Q. Which analytical techniques are critical for characterizing (2R)-2-amino-3,3-dimethylbutanamide hydrochloride?

  • Methodology :

  • NMR Spectroscopy : Confirm stereochemistry and structural integrity using 1^1H and 13^13C NMR, focusing on methyl group splitting patterns and amine proton environments .
  • HPLC : Assess purity (>95%) with a chiral column to resolve enantiomeric impurities .
  • Mass Spectrometry (MS) : Verify molecular weight (C7_7H15_{15}ClN2_2O, ~194.66 g/mol) via ESI-MS or MALDI-TOF.
  • X-ray Crystallography : Resolve ambiguous stereochemical assignments by analyzing single-crystal structures .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Pre-weigh aliquots in a desiccator to minimize moisture exposure. Safety protocols from SDS guidelines (e.g., MedChemExpress) recommend handling in fume hoods with PPE due to potential respiratory irritation .

Advanced Research Questions

Q. How can discrepancies in solubility data for this compound across studies be resolved?

  • Methodology : Systematically test solubility in varying solvents (e.g., water, DMSO, ethanol) under controlled temperatures (25°C vs. 37°C) and pH (2–7.4). For instance, hydrochloride salts often exhibit higher aqueous solubility than free bases. Use dynamic light scattering (DLS) to detect aggregation, which may falsely reduce measured solubility. Cross-reference purity data (e.g., residual solvents in HPLC) to identify confounding factors .

Q. What experimental approaches optimize reaction yields while minimizing by-products during synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like stoichiometry (e.g., HCl equivalents), reaction time, and solvent polarity to identify optimal conditions.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., Boc deprotection) and adjust conditions in real time .
  • By-Product Analysis : Employ LC-MS to identify impurities (e.g., diastereomers or N-alkylated by-products) and refine purification steps (e.g., recrystallization in ethyl acetate/hexane) .

Q. How can researchers investigate the compound’s metabolic stability in preclinical models?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes or hepatocytes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 enzyme interactions using isoform-specific inhibitors.
  • Isotope Labeling : Synthesize 13^{13}C- or 2^{2}H-labeled analogs to track metabolic pathways and identify major metabolites (e.g., hydroxylation or demethylation products) .

Q. What strategies address contradictions in reported biological activity (e.g., receptor binding vs. functional assays)?

  • Methodology :

  • Orthogonal Assays : Compare radioligand binding (e.g., 3^3H-labeled competitors) with functional readouts (e.g., cAMP accumulation or calcium flux).
  • Structural Modeling : Perform molecular docking using cryo-EM or NMR-derived receptor structures to rationalize discrepancies in binding affinity vs. efficacy .
  • Batch Analysis : Test multiple synthetic batches to rule out activity variations due to purity or stereochemical drift .

Data Analysis & Validation

Q. How should researchers validate the compound’s stereochemical configuration if X-ray data is unavailable?

  • Methodology :

  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers.
  • Mosher’s Analysis : Derivatize the amine with Mosher’s acid chloride and analyze 1^1H NMR shifts to assign absolute configuration .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For skewed data, non-parametric tests (e.g., Kruskal-Wallis) are recommended. Replicate experiments ≥3 times to ensure reproducibility .

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